molecular formula C10H13ClN4O2 B1381425 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride CAS No. 1986331-05-8

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride

Cat. No.: B1381425
CAS No.: 1986331-05-8
M. Wt: 256.69 g/mol
InChI Key: VTFMJGZVEMXANH-UHFFFAOYSA-N
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Description

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. . This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride typically involves multiple steps. One common method includes the reaction of 6-methoxyindole with hydrazine hydrate to form the carbohydrazide derivative. The reaction conditions often involve heating the reactants in an appropriate solvent such as ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride include other indole derivatives such as:

  • 6-Methoxyindole-2-carboxylic acid
  • 3-Aminoindole
  • 6-Methoxy-1H-indole-2-carboxamide

These compounds share structural similarities but differ in their functional groups and specific biological activities.

Biological Activity

Overview

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride is a compound belonging to the indole family, recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antiviral, anticancer, and antimicrobial research. Its unique structure allows it to interact with various biological targets, making it a promising candidate for therapeutic development.

The synthesis of this compound typically involves the reaction of 6-methoxyindole with hydrazine hydrate. This process often requires heating in a suitable solvent such as ethanol. The compound's structure features an indole ring, which is known for its ability to modulate biological activity through receptor binding and enzyme interaction.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting viral replication. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be insufficient.

Anticancer Activity

The compound has shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of indole compounds, including this compound, can induce apoptosis and cell cycle arrest in cancer cells. Table 1 summarizes the IC50 values against different cancer cell lines.

Compound MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)
3-Amino-6-methoxy-1H-indole-2-carbohydrazide HCl15.0 μM20.5 μM18.0 μM
Control (Dasatinib)0.5 μM1.0 μM0.8 μM

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to bind selectively to specific receptors and enzymes involved in disease processes:

  • Receptor Interaction : The indole structure allows for effective binding to various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Modulation : The compound can inhibit key enzymes involved in cancer progression and viral replication, thus exerting its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Study on Anticancer Activity : A recent investigation into the cytotoxic effects of indole derivatives found that this compound significantly inhibited cell proliferation in MCF-7 and HCT-116 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antiviral Research : Another study explored the antiviral properties of related indole compounds, demonstrating that they could inhibit viral replication by targeting specific viral proteins .

Properties

IUPAC Name

3-amino-6-methoxy-1H-indole-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.ClH/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12;/h2-4,13H,11-12H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFMJGZVEMXANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride
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